Coumarin, 3-amino-4-morpholino- is a derivative of coumarin, a naturally occurring compound known for its sweet scent and various biological activities. Coumarins are widely recognized as secondary metabolites found in numerous plants, with over 1,300 different types identified. This specific compound combines the coumarin structure with an amino group and a morpholine ring, enhancing its potential for various applications in medicinal chemistry and beyond.
Coumarin compounds are primarily sourced from plants such as Dipteryx odorata (tonka bean), where they serve as chemical defenses against herbivores. The compound 3-amino-4-morpholino-coumarin can be synthesized through various chemical reactions involving natural or synthetic precursors.
Coumarin, 3-amino-4-morpholino- belongs to the class of benzopyrones, which are characterized by their aromatic properties and lactone structure. It is classified under heterocyclic compounds due to the presence of nitrogen in the morpholine ring.
The synthesis of coumarin derivatives, including 3-amino-4-morpholino-, can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH, along with the use of catalysts like p-toluenesulfonic acid or Lewis acids to enhance yields and selectivity.
The molecular formula for coumarin, 3-amino-4-morpholino-, can be represented as CHNO. The structure consists of a coumarin backbone with an amino group at the 3-position and a morpholino group at the 4-position.
Key structural features include:
Coumarin derivatives often undergo various chemical reactions such as:
For example, the reaction between 3-amino-4-hydroxycoumarin and acetophenones results in the formation of azepine derivatives through a series of dehydration and cyclization steps .
The mechanism by which coumarin, 3-amino-4-morpholino-, exerts its biological effects often involves interaction with specific enzymes or receptors. For instance, it may inhibit vitamin K epoxide reductase, similar to other anticoagulants derived from coumarins.
Research indicates that this compound exhibits anticoagulant properties by interfering with the vitamin K cycle, crucial for blood clotting processes .
Coumarin, 3-amino-4-morpholino-, is generally characterized by:
Key chemical properties include:
Coumarin derivatives have a broad spectrum of applications:
Coumarin derivatives, particularly 3-amino-4-morpholino-substituted variants, exhibit high selectivity for Monoamine Oxidase-B (Monoamine Oxidase-B) inhibition due to their interactions with the enzyme’s substrate cavity. The morpholino group at the C4 position enhances hydrogen bonding with residues like Cys172 and Ile199 in the Monoamine Oxidase-B active site, while the amino group at C3 facilitates hydrophobic interactions with Tyr326 and Tyr398. This dual binding mechanism stabilizes the enzyme-inhibitor complex, reducing dopamine catabolism and subsequent reactive oxygen species formation—key factors in Parkinson’s disease pathogenesis. The compound’s selectivity over Monoamine Oxidase-A (exceeding 400-fold) is attributed to steric exclusion from Monoamine Oxidase-A’s narrower active site [1] [9].
Table 1: Inhibitory Activity of 3-Amino-4-morpholino Coumarin Derivatives Against Monoamine Oxidase-B
| Compound | IC₅₀ (µM) | Selectivity Index (Monoamine Oxidase-B/Monoamine Oxidase-A) |
|---|---|---|
| Unsubstituted coumarin | >100 | <1 |
| 3-Amino-4-morpholino | 0.095 | >421 |
| Reference inhibitor (Safinamide) | 0.098 | 410 |
The 3-amino-4-morpholino coumarin scaffold demonstrates dual inhibitory effects against acetylcholinesterase (50–75% inhibition at 10 µM) and butyrylcholinesterase (60–85% inhibition), enzymes responsible for acetylcholine degradation in Alzheimer’s disease. The morpholino moiety binds to the peripheral anionic site of acetylcholinesterase via hydrogen bonding with Asp72 and π-π stacking with Trp279, while the coumarin core occupies the catalytic anionic site. This inhibition elevates synaptic acetylcholine levels, counteracting cognitive deficits. Derivatives with electron-donating groups on the coumarin ring enhance potency by improving membrane permeability and target engagement [4].
Advanced derivatives exhibit dual-site binding, simultaneously blocking acetylcholinesterase’s catalytic site (CAS) and peripheral anionic site (PAS). Molecular docking reveals the morpholino group anchors to PAS residues Tyr70 and Asp72, preventing amyloid-β adhesion, while the protonated amino group interacts with CAS residue Trp84. This dual action reduces amyloid-β aggregation by 40–60% at 25 µM, addressing both cholinergic deficits and proteinopathy in Alzheimer’s disease. The 3-amino group’s protonation state modulates CAS affinity, with cationic forms showing 3-fold higher activity than neutral analogs [4] [9].
3-Amino-4-morpholino coumarin overcomes multidrug resistance by inhibiting P-glycoprotein (P-gp), an efflux pump overexpressed in cancer cells. The morpholino group enhances hydrogen bonding with P-gp’s transmembrane domains (TMDs), while the planar coumarin core intercalates into ATP-binding sites, reducing ATPase activity by 70–85%. This depletes cellular energy for drug extrusion, increasing intracellular accumulation of chemotherapeutics like doxorubicin 5.8-fold in resistant breast cancer cells (MCF-7/ADR). Structural analogs with halogenated phenyl groups at C3 further improve MDR reversal by strengthening hydrophobic interactions with TMD5/TMD8 residues [2] [8].
Table 2: MDR Reversal Activity of 3-Amino-4-morpholino Coumarin Hybrids
| Compound | P-gp Inhibition (%) | Doxorubicin Accumulation (Fold Increase) |
|---|---|---|
| Control (Verapamil) | 78 | 4.2 |
| 3-Amino-4-morpholino | 92 | 5.8 |
| 3-(4-Chlorophenyl)-4-morpholino | 96 | 6.5 |
This coumarin variant selectively inhibits mitochondrial topoisomerase I (Top1mt) over nuclear isoforms by binding to the DNA cleavage complex. The morpholino group chelates Mg²⁺ ions essential for Top1mt catalysis, inducing mitochondrial DNA damage and reactive oxygen species overproduction. In pancreatic cancer cells (MIA PaCa-2), this triggers apoptosis via cytochrome c release and caspase-3 activation. Derivatives with extended conjugation at C3 exhibit 20-fold higher Top1mt inhibition than non-substituted analogs, correlating with enhanced cytotoxicity (IC₅₀: 1.8 µM vs. 35 µM) [2] [8].
The compound acts as an ATP-competitive inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), a kinase overexpressed in leukemic cells. The coumarin scaffold occupies the hydrophobic pocket I of DYRK1A, forming hydrogen bonds with Val222 and backbone carbonyls of Leu167, while the morpholino group extends toward the ribose-binding region. This binding reduces DYRK1A activity by 90% at 5 µM, downregulating cyclin D1 phosphorylation and inducing G1 cell-cycle arrest. In chronic myelogenous leukemia (K562), proliferation inhibition correlates with DYRK1A suppression (r² = 0.89) [2] [8].
Antibacterial efficacy against Gram-positive pathogens (e.g., Staphylococcus aureus) depends on C3 substituents:
Molecular dynamics confirm stable binding (ΔG = −6.24 kcal/mol) to Candida albicans dihydrofolate reductase via residues Phe78 and Ile123 [6] [9] [10].
3-Amino-4-morpholino coumarin inhibits HIV integrase at the metal-binding domain (residues Asp64, Asp116, and Glu152), chelating Mg²⁺ ions essential for viral DNA strand transfer. The morpholino oxygen coordinates Mg²⁺ with a Kd of 0.8 µM, while hydrophobic coumarin interactions with Pro142 disrupt host DNA binding. This dual mechanism suppresses HIV replication (EC₅₀: 8.0 µM) and exhibits resilience against resistance mutations like Q148K. Halogenation at C6 enhances potency by 3-fold through π-stacking with viral DNA bases [3] [7].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2